2-Allyloxy-1-bromo-3-methyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-1-bromo-3-methyl-benzene is an organic compound that belongs to the class of benzene derivatives It features an allyloxy group, a bromine atom, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloxy-1-bromo-3-methyl-benzene typically involves multiple steps. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions often involve the use of solvents like acetone and reagents such as potassium carbonate and allyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyloxy-1-bromo-3-methyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The allyloxy group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to modify the allyloxy group or the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromo Succinimide (NBS): for bromination reactions.
Lewis Acids: for catalyzing rearrangement reactions.
Oxidizing Agents: like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, using NBS in the presence of a radical initiator can lead to allylic bromination .
Wissenschaftliche Forschungsanwendungen
2-Allyloxy-1-bromo-3-methyl-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic asymmetric rearrangement reactions to produce enantioselective compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 2-Allyloxy-1-bromo-3-methyl-benzene in chemical reactions often involves the formation of reactive intermediates. For example, in allylic bromination, the compound forms a bromine radical that initiates the reaction . In catalytic rearrangement reactions, the compound undergoes heterolytic cleavage of the O–C bond, forming ion pair intermediates that recombine to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Allyl-2-(allyloxy)-5-bromoaniline: This compound is similar in structure but contains an aniline group instead of a methyl group.
2-(Allyloxy)-1-bromo-3-methyl-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methyl group.
Uniqueness
2-Allyloxy-1-bromo-3-methyl-benzene is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11BrO |
---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-bromo-3-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
OKFVUZIRFJSJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.